![molecular formula C14H11N3O3 B3023603 3-(Phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1119449-68-1](/img/structure/B3023603.png)
3-(Phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Descripción general
Descripción
The compound 3-(Phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the [1,2,4]triazolo[4,3-a]pyridine class. These compounds are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]pyridine derivatives has been reported through various methods. For instance, the preparation of 3-phenyl[1,2,4]triazolo[4,3-a]pyridines was achieved from N′-[α-(1-pyridinio)benzylidene]benzenesulfonohydrazidates by oxidation with chloranil . Another study reported the synthesis of novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine derivatives, which were characterized by spectroscopic techniques and showed significant antimicrobial activity . Additionally, a microwave-assisted synthesis of 3-[(4-chloro-3-methylphenoxy)methyl]-6-aryl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles using acidic alumina has been described, indicating the versatility of methods available for synthesizing [1,2,4]triazolo derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was confirmed by XRD, and the compound crystallized in the monoclinic crystal system . Density functional theory (DFT) calculations and Hirshfeld surface analysis have also been employed to understand the molecular structure and intermolecular interactions of these compounds .
Chemical Reactions Analysis
The chemical reactivity of [1,2,4]triazolo[4,3-a]pyridine derivatives can be inferred from the synthesis methods and the transformations they undergo. For instance, the oxidative ring closure of a hydrazine intermediate using sodium hypochlorite as an oxidant has been used to prepare a [1,2,4]triazolo[4,3-a]pyridine derivative . The condensation reactions involving [1,2,4]triazoles with β-keto esters or diethyl ethoxymethylenemalonate have been shown to selectively yield [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives can be diverse, depending on the substituents and the synthesis method. The compounds exhibit a range of biological activities, including antimicrobial properties, as evidenced by the significant activity against various microorganisms . The triorganotin(IV) derivatives of related compounds have also shown in vitro activity against Gram-positive bacteria . The spectroscopic characterization, including IR, NMR, and mass spectrometry, provides insights into the functional groups and the molecular framework of these compounds .
Mecanismo De Acción
Direcciones Futuras
The compound has shown promise in the field of cancer immunotherapy, particularly in boosting the immune response and working in synergy with other immunotherapeutic agents . Future research may focus on further improving the potency of this compound and exploring its potential applications in other areas of medicine .
Propiedades
IUPAC Name |
3-(phenoxymethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-14(19)10-6-7-12-15-16-13(17(12)8-10)9-20-11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYAJGRKERXSRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C3N2C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



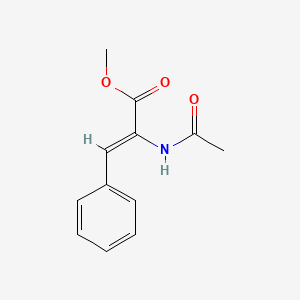
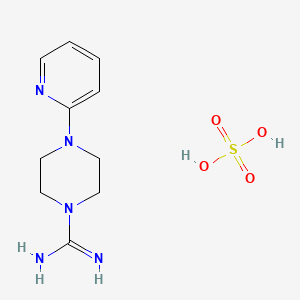

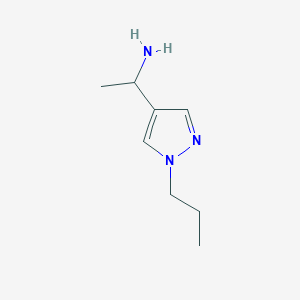
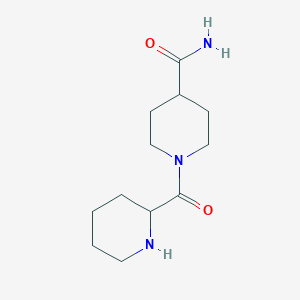
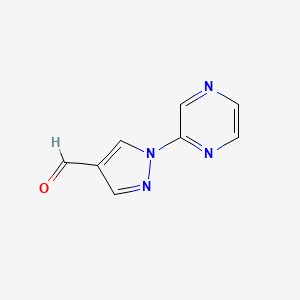
![2-[(Phenylsulfonyl)methyl]pyrrolidine hydrochloride](/img/structure/B3023529.png)
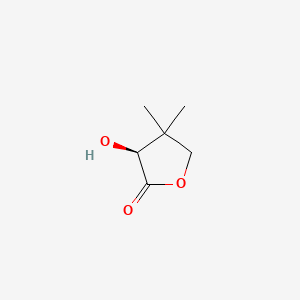
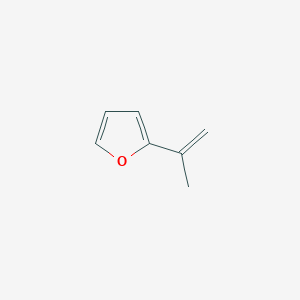

![2-Isopropyl-1h-imidazo[4,5-c]pyridine](/img/structure/B3023536.png)
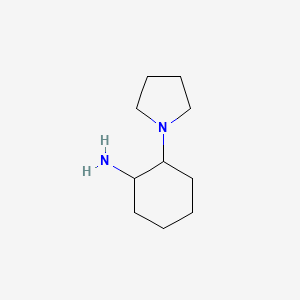

![2-[2-(3-Pyridinyl)-1H-indol-3-YL]ethanamine oxalate](/img/structure/B3023539.png)